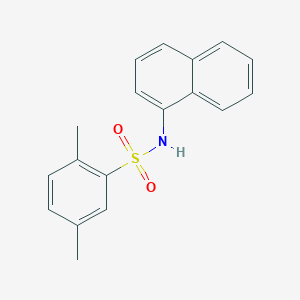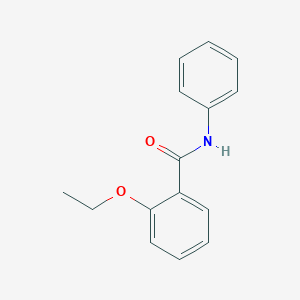![molecular formula C9H9N3OS B187379 2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol CAS No. 49600-56-8](/img/structure/B187379.png)
2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol
Overview
Description
“2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol” is a chemical compound with the molecular formula C9H9N3OS . It has a molecular weight of 207.25 g/mol . The compound is also known by several synonyms, including “5,7-dimethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4-ol” and "5,7-dimethyl-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one" .
Molecular Structure Analysis
The compound has a complex structure that includes a pyrido[2,3-d]pyrimidin-4-ol core with two methyl groups and a mercapto group . The InChI string representation of the molecule is "InChI=1S/C9H9N3OS/c1-4-3-5(2)10-7-6(4)8(13)12-9(14)11-7/h3H,1-2H3,(H2,10,11,12,13,14)" .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 86.1 Ų . It has two hydrogen bond donors and three hydrogen bond acceptors . The compound is non-rotatable .Scientific Research Applications
Synthesis and Biological Evaluation
- Researchers have focused on the synthesis of derivatives of 2-mercapto-pyrido[2,3-d]pyrimidin-4-ol for their potential biological activities. For instance, the synthesis of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones has been explored, revealing significant analgesic and anti-inflammatory activities in some compounds (Alagarsamy, Vijayakumar, & Raja Solomon, 2007).
Antimicrobial Potential
- Novel mercapto pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities. This includes derivatives such as thieno[2,3-d]pyrimidines and pyrazolo[2,3-d]pyrimidines, which exhibited promising antimicrobial properties (Sayed et al., 2008).
Chemotherapeutic Applications
- The synthesis of 5,7-disubstituted thiazolo[4,5-d]pyrimidines as potential anti-HIV, anticancer, and antimicrobial agents has been investigated. This includes the development of derivatives with various substitutions, showing in vitro efficacy against these diseases (Habib, Rida, Badawey, & Fahmy, 1996).
Pharmacological Activities
- Research has been conducted on the synthesis of 2-alkylthio substituted thieno[2,3-d]pyrimidine-4-one derivatives, which demonstrated potent spasmolytic activity in both in vitro and in vivo assays (Russo, Santagati, Venturini, & Spampinato, 1990).
Biochemical Analysis
Biochemical Properties
2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in redox reactions, potentially acting as a reducing agent due to its mercapto group. The compound’s interactions with proteins often involve the formation of disulfide bonds, which can influence protein folding and stability. Additionally, this compound can bind to nucleic acids, affecting their structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. In particular, the compound can induce oxidative stress in cells, leading to the activation of stress response pathways. Furthermore, this compound has been found to affect cell proliferation and apoptosis, making it a compound of interest in cancer research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. The compound’s ability to form disulfide bonds with cysteine residues in proteins can lead to conformational changes that alter protein function. Additionally, this compound can interact with transcription factors, influencing gene expression by altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or extreme pH. Long-term studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress in cells, affecting cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing antioxidant defenses and promoting cell survival. At high doses, it can induce toxicity, leading to adverse effects such as liver damage and impaired kidney function. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. The compound’s involvement in redox reactions also suggests a role in maintaining cellular redox balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters and can accumulate in certain cellular compartments. The compound’s distribution is influenced by its chemical properties, such as its solubility and ability to form complexes with other molecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its effects on various cellular processes. The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles .
properties
IUPAC Name |
5,7-dimethyl-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-4-3-5(2)10-7-6(4)8(13)12-9(14)11-7/h3H,1-2H3,(H2,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJWGHJLUSXUFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)NC(=S)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00419759 | |
| Record name | 2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49600-56-8 | |
| Record name | NSC521886 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-Dimethyl-4-hydroxy-2-mercaptopyrido(2,3-d)-pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B187311.png)


![Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate](/img/structure/B187316.png)
